1-(1-Cyclohexylpyrrolidin-3-yl)methanamine
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Description
1-(1-Cyclohexylpyrrolidin-3-yl)methanamine (also known as 1-CPM) is a cyclic amine molecule with a cyclohexyl and pyrrolidine ring structure. It is a derivative of the cyclic amine family and is commonly used in organic synthesis. 1-CPM has a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Antidepressant-like Activity
1-(1-Cyclohexylpyrrolidin-3-yl)methanamine derivatives have been explored for their potential antidepressant-like properties. Studies have shown that certain derivatives can act as "biased agonists" of serotonin 5-HT1A receptors, selectively influencing signal transduction pathways like ERK1/2 phosphorylation, cAMP inhibition, and calcium mobilization. These compounds, with their high receptor affinity and selectivity, demonstrate promising antidepressant-like effects, including robust stimulation of ERK1/2 phosphorylation in rat cortex and significant efficacy in animal models of depression (Sniecikowska et al., 2019).
Antimicrobial Properties
The derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Synthesis and Characterization
The compound has been involved in the synthesis of various derivatives, which have been characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These studies contribute to a deeper understanding of the compound’s chemical properties and potential applications in various fields (Shimoga et al., 2018).
properties
IUPAC Name |
(1-cyclohexylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRKOMGBAVKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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